SAR131675

Catalog No.
S002953
CAS No.
M.F
C18H22N4O4
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR131675

Product Name

SAR131675

IUPAC Name

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1

InChI Key

PFMPOBVAYMTUOX-GOSISDBHSA-N

SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N

Synonyms

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Canonical SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N

Isomeric SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N

SAR131675 is an ATP-competitive inhibitor of VEGF receptor 3 (VEGFR3) with an IC50 value of 23 nM for the human recombinant receptor in a cell-free assay. It is selective for VEGFR3 over VEGFR2 and VEGFR1 (IC50s = 230 and >3,000 nM, respectively). SAR131675 inhibits survival of human lymphatic cells cultured with the VEGFR3-specific ligands VEGF-C and VEGF-D over the non-specific ligand VEGF-A in vitro (IC50s = 14, 17, and 664 nM, respectively). It decreases VEGF-C and VEGF-A-induced migration of human microvascular endothelial cells (HMVECs) when used at concentrations of 100 and 300 nM. SAR131675 (100 mg/kg) reduces tumor size, decreases the number of pancreatic angiogenic islets, and increases survival in the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors. It also decreases tumor size, levels of VEGFR3 in mammary tumor lysates, number of tumor-associated macrophages in mammary tumors, and the number of lung metastases in a 4T1 mouse allograft model when administered at a dose of 100 mg/kg.
SAR131675 is a VEGFR3 inhibitor with IC50/Ki of 23 nM/12 nM, about 50- and 10-fold more selective for VEGFR3 than VEGFR1/2, little activity against Akt1, CDKs, PLK1, EGFR, IGF-1R, c-Met, Flt2 etc. IC50 value: 23 nM Target: VEGFR3in vitro: VEGFR-3 ligands VEGFC and VEGFD, with an IC50 of about 20 nM. SAR131675 dose dependently inhibits rh-VEGFR-3–TK activity with an IC50 of 23 nM. SAR131675 inhibits VEGR-3–TK activity with a Ki of about 12 nM. SAR131675 inhibits VEGFR-1–TK activity with an IC50 of > 3 μM and VEGFR-2–TK activity with an IC50 of 235 nM. SAR131675 inhibits VEGFR-1 autophosphorylation with an IC50 of about 1 μM and VEGFR-2 with an IC50 of about 280 nM. SAR131675 moderately inhibits VEGFR-2 and has very little effect on VEGFR-1, showing a good selectivity for VEGFR-3. SAR131675 inhibits VEGFA-induced VEGFR-2 phosphorylation in a dose-dependent manner, with an IC50 of 239 nM. SAR131675 potently inhibits lymphatic cell survival induced by VEGFC and VEGFD with IC50 of 14 nM and 17 nM, respectively. SAR131675 inhibits VEGFA-induced survival with an IC50 of 664 nM. SAR131675, significantly and dose dependently inhibits VEGFC-induced Erk phosphorylation, with an IC50 of about 30 nM. in vivo: In embryonic angiogenesis using the zebrafish model, SAR131675 efficiently impaires embryonic vasculogenesis. SAR131675 at 100 mg/kg/d has significantly reduced the levels of VEGFR-3 and hemoglobin content by about 50%. SAR131675 efficiently abrogates lymphangiogenesis and angiogenesis induced in vivo by FGF2. SAR131675 at a dose of 300 mg/kg is able to inhibit both VEGFR-2 and VEGFR-3 signaling. In the prevention study, 5 weeks treatment with SAR131675 is well tolerated and the number of angiogenic islets in the pancreas of SAR131675-treated mice is significantly decreased by 42%, compared with the vehicle-treated group. In the intervention study, daily oral administration of SAR131675 from week 10 to week 12.5 causes a significant decrease in tumor burden by 62%. Treatment with SAR131675 significantly reduces the tumor volume 24% and 50% at 30 mg/kg/d and 100 mg/kg/d, respectively.

SAR131675 is a highly selective, ATP-competitive inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3), demonstrating an IC50 of approximately 20-23 nM and a Ki of 12 nM in cell-free assays [1]. Unlike broad-spectrum receptor tyrosine kinase (RTK) inhibitors, SAR131675 is engineered to isolate VEGFR-3-mediated lymphangiogenesis from general angiogenesis, offering a critical procurement advantage for laboratories studying tumor metastasis and lymphatic vessel formation [1]. Furthermore, the compound features a native alkyne moiety, allowing it to function dually as a potent pharmacological inhibitor and a bioorthogonal click chemistry probe for target engagement workflows . This dual utility, combined with its lack of direct cellular cytotoxicity, positions SAR131675 as a premium, multi-functional tool compound for advanced chemical biology and oncology research [REFS-1, REFS-2].

Substituting SAR131675 with broad-spectrum RTK inhibitors (such as sunitinib) or early-generation VEGFR-3 inhibitors (such as MAZ51) severely compromises the integrity of target-specific assays[REFS-1, REFS-2, REFS-3]. Broad-spectrum inhibitors like sunitinib hit VEGFR-1, VEGFR-2, and VEGFR-3 with near-equal low-nanomolar potency, making it impossible to decouple VEGFC/VEGFD-driven lymphangiogenesis from VEGFA-driven blood vessel angiogenesis in complex in vivo models [REFS-1, REFS-3]. Conversely, while MAZ51 is marketed as a VEGFR-3 inhibitor, it exhibits significant off-target cytotoxicity, inducing apoptosis and cell cycle arrest in a variety of non-VEGFR-3-expressing cell lines . Procurement of SAR131675 bypasses these critical failure points by providing >10-fold selectivity over VEGFR-2, >100-fold selectivity over VEGFR-1, and zero direct anti-proliferative activity against non-target tumor cells up to 10 µM, ensuring that observed phenotypic readouts are strictly mechanism-driven [1].

Kinase Selectivity: Isolating VEGFR-3 from VEGFR-1/2

SAR131675 delivers an IC50 of 20-23 nM for VEGFR-3, while maintaining IC50 values of ~235 nM for VEGFR-2 and >3000 nM for VEGFR-1 [1]. In contrast, the baseline broad-spectrum inhibitor sunitinib inhibits all three VEGFR subtypes with overlapping low-nanomolar potencies (e.g., VEGFR-3 IC50 ~10-30 nM, VEGFR-2 IC50 ~80 nM) [REFS-1, REFS-2]. This establishes SAR131675 as a superior procurement choice for decoupling lymphatic from vascular endothelial signaling.

Evidence DimensionVEGFR subtype IC50
Target Compound DataSAR131675: VEGFR-3 (20-23 nM), VEGFR-2 (~235 nM), VEGFR-1 (>3000 nM)
Comparator Or BaselineSunitinib: VEGFR-3 (10-30 nM), VEGFR-2 (~80 nM)
Quantified DifferenceSAR131675 provides ~10-fold selectivity over VEGFR-2 and >100-fold over VEGFR-1; sunitinib lacks subtype selectivity.
ConditionsCell-free recombinant human kinase activity assays.

Ensures that observed phenotypic changes are strictly driven by VEGFR-3 lymphangiogenesis, preventing confounding data from VEGFR-2-mediated blood vessel angiogenesis.

Off-Target Cytotoxicity Profile vs. Early-Generation Inhibitors

SAR131675 exhibits no anti-proliferative or cytotoxic activity (IC50 > 10 µM) across a diverse panel of 30 tumor and primary cell lines [1]. Conversely, the alternative VEGFR-3 inhibitor MAZ51 frequently induces off-target cell rounding, G2/M arrest, and apoptosis in non-VEGFR-3-expressing tumor cell lines. By maintaining a clean >10 µM safety window, SAR131675 guarantees that in vivo tumor reduction is due to host-mediated antilymphangiogenesis rather than direct chemical toxicity[1].

Evidence DimensionNon-target cell viability (IC50)
Target Compound DataSAR131675: >10 µM across 30 tumor/primary cell lines
Comparator Or BaselineMAZ51: Induces apoptosis in non-VEGFR-3 expressing lines
Quantified DifferenceSAR131675 is strictly non-cytotoxic up to 10 µM; MAZ51 shows generalized off-target cytotoxicity.
ConditionsIn vitro cell proliferation and viability assays.

Allows researchers to confidently attribute anti-tumoral and anti-metastatic effects to the inhibition of the tumor microenvironment rather than direct compound toxicity.

Native Click Chemistry Probe Suitability

Unlike standard RTK inhibitors, SAR131675 possesses a native terminal alkyne group, allowing it to function directly as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Baseline inhibitors like sunitinib and MAZ51 lack bioorthogonal reactive handles, requiring complex, yield-reducing synthetic derivatization to be converted into chemical probes[REFS-2, REFS-3, REFS-4]. This dual functionality allows SAR131675 to be used seamlessly for both functional inhibition and target pulldown workflows.

Evidence DimensionBioorthogonal reactivity
Target Compound DataSAR131675: Native alkyne group for direct CuAAC
Comparator Or BaselineStandard TKIs (Sunitinib/MAZ51): No native click handles
Quantified DifferenceSAR131675 functions natively as a probe without requiring custom synthetic derivatization.
ConditionsTarget engagement and chemical biology pulldown assays.

Eliminates the need to procure or synthesize separate probe molecules for target validation, streamlining chemical biology and proteomics workflows.

In Vivo Formulation and Processability

SAR131675 is highly hydrophobic (<1 mg/mL in water) but achieves a clear, stable working solution at ≥1.43 to 2.0 mg/mL when formulated in an optimized vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Attempting to substitute this specific multi-component vehicle with standard aqueous buffers results in immediate precipitation. Adhering to this validated procurement and formulation protocol ensures reliable systemic delivery and reproducible pharmacokinetics in murine models.

Evidence DimensionIn vivo formulation solubility
Target Compound DataSAR131675 in 10% DMSO/40% PEG300/5% Tween-80/45% Saline: ≥1.43 mg/mL (clear solution)
Comparator Or BaselineSAR131675 in pure H2O/Saline: <1 mg/mL (insoluble/precipitate)
Quantified DifferenceOptimized co-solvent system increases functional dosing concentration to ≥1.43 mg/mL.
ConditionsPreparation of dosing solutions for systemic in vivo administration.

Prevents costly in vivo study failures caused by compound precipitation and ensures reproducible dosing in animal models.

Lymphangiogenesis and Metastasis Modeling

SAR131675 is the optimal procurement choice for isolating the role of VEGFC/VEGFD-induced VEGFR-3 signaling in tumor-associated macrophage (TAM) infiltration and lymph node metastasis. Its >10-fold selectivity over VEGFR-2 prevents the confounding suppression of blood vessel angiogenesis commonly seen with broad-spectrum TKIs [1].

Chemical Biology and Target Pulldown Assays

Because SAR131675 contains a native alkyne moiety, it is highly recommended for laboratories conducting target engagement studies. It can be directly reacted with azide-functionalized fluorophores or biotin tags via CuAAC click chemistry to map VEGFR-3 interactomes in complex cellular lysates without requiring custom probe synthesis .

In Vivo Antimetastatic Drug Screening

When benchmarking novel antilymphangiogenic therapeutics in murine orthotopic models (e.g., 4T1 mammary carcinoma), SAR131675 serves as a highly specific positive control. Its validated in vivo formulation (using DMSO/PEG300/Tween-80/Saline) and lack of direct tumor cytotoxicity ensure that comparative efficacy readouts are strictly tied to the tumor microenvironment[REFS-1, REFS-2].

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

358.16410520 g/mol

Monoisotopic Mass

358.16410520 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2023
[1]. Alam A, Blanc I, Gueguen-Dorbes G, et al. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities. Mol Cancer Ther. 2012 Aug;11(8):1637-49.

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